N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide
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Description
N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C15H21ClN2O3S2 and its molecular weight is 376.91. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Design
- Anti-Cancer Potential : Computational studies have revealed that this compound interacts strongly with caspase-3, TP53, and NF-KAPPA-B proteins. Specifically, 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides (6d) exhibit potent binding energies against TP53 and NF-KAPPA-B, while 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamides (6f) interact strongly with caspase-3 .
- Antimicrobial Activity : Efforts to combat drug resistance have led to the study of pharmacological activities of similar derivatives. Investigating the antimicrobial potential of this compound could be valuable .
Materials Science and Energetic Materials
- Energetic Properties : The compound’s heterocyclic nature, including tetrazole rings, suggests it may serve as an energetic material. Theoretical studies on oxygen balance and nitrogen percentage support this potential application .
Chemical Synthesis and Coupling Reactions
- Synthon for Aryl Coupling Reactions : Some synthesized compounds, including those with a chlorine atom attached to the phenyl ring, can act as valuable synthons for aryl coupling reactions .
Organic Synthesis and Pyrazoline Formation
properties
IUPAC Name |
N-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S2/c1-17(23(2,20)21)11-15(19)18-8-7-14(22-10-9-18)12-5-3-4-6-13(12)16/h3-6,14H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLCJCJGNIFPDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.